Centrinone

PLK4 Kinase Inhibition Binding Affinity

Centrinone is the definitive chemical probe for selective, reversible PLK4 inhibition. Its high affinity (Ki=0.16 nM) and >1000-fold selectivity over Aurora A/B kinases ensures phenotypes like p53-dependent G1 arrest and centrosome loss are on-target. Unlike CFI-400945, it enables clear interpretation of PLK4-specific biology. Essential for TRIM37 sensitization and cancer centrosome-dependency studies. Ideal for non-CNS peripheral tissue models.

Molecular Formula C26H25F2N7O6S2
Molecular Weight 633.7 g/mol
Cat. No. B606597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentrinone
SynonymsCentrinone;  LCR-263;  LCR 263;  LCR263.
Molecular FormulaC26H25F2N7O6S2
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC
InChIInChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)
InChIKeyHHJSKDRCUMVWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Centrinone: A Selective PLK4 Inhibitor for Centrosome Biology and Oncology Research


Centrinone (LCR-263) is a small molecule inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication [1]. It acts as a selective and reversible ATP-competitive inhibitor, binding PLK4 with high affinity (Ki = 0.16 nM) and demonstrating over 1000-fold selectivity against the related Aurora A and Aurora B kinases [1]. This compound is widely utilized as a chemical tool to induce reversible centrosome depletion in cellular models, enabling detailed investigation of centrosome-dependent processes and the differential responses of normal versus cancer cells to centrosome loss [1][2].

Why Generic PLK4 Inhibitor Substitution Fails: A Centrinone Procurement Consideration


Generic substitution of PLK4 inhibitors is scientifically unsound due to profound differences in their selectivity profiles, cellular effects, and target engagement kinetics. While Centrinone (LCR-263) and its close analog Centrinone-B (LCR-323) are highly selective for PLK4 over Aurora kinases, other PLK4-targeting compounds like CFI-400945 and CFI-400437 exhibit significant off-target Aurora kinase inhibition, which can confound phenotypic results and lead to misinterpretation of PLK4-specific biology [1]. Furthermore, key in vitro functional assays, such as the reversible depletion of centrioles and the differential response between normal and cancer cells, have been rigorously characterized specifically with Centrinone; simply substituting another PLK4 inhibitor without validating these phenotypes in the same experimental context risks experimental failure and data non-reproducibility [1][2].

Centrinone Quantitative Differentiation Evidence: Head-to-Head Data for Informed Procurement


PLK4 Binding Affinity (Ki) of Centrinone vs. CFI-400945

Centrinone demonstrates higher binding affinity for PLK4 than the orally bioavailable inhibitor CFI-400945. In direct biochemical assays, Centrinone exhibits a Ki of 0.16 nM, whereas CFI-400945 has a reported Ki of 0.26 nM [1]. This difference, while numerically small, places Centrinone as the more potent PLK4 binder in this head-to-head comparison of available data.

PLK4 Kinase Inhibition Binding Affinity

PLK4 Selectivity of Centrinone vs. CFI-400437

Centrinone and Centrinone-B are the most selective PLK4 inhibitors evaluated in a cross-over study, whereas CFI-400437's phenotypic anti-cancer impact is confounded by significant off-target inhibition of Aurora kinases (AURKs) [1]. This class-level distinction is critical: Centrinone's >1000-fold selectivity for PLK4 over Aurora A and B contrasts sharply with CFI-400437, which lacks this high degree of specificity [1].

PLK4 Kinase Selectivity Aurora Kinase

Centrinone vs. Centrinone-B: Differentiating PLK4 Inhibitor Analogs

Among the centrinone chemical series, Centrinone (LCR-263) demonstrates superior binding affinity for wild-type PLK4 compared to its analog Centrinone-B (LCR-323). Centrinone has a Ki of 0.16 nM, while Centrinone-B has a Ki of 0.59 nM [1]. This difference is notable for researchers who require the most potent tool compound available for PLK4 inhibition.

PLK4 Centrinone-B Inhibitor Potency

Brain Penetration Potential of Centrinone vs. Other PLK4 Inhibitors

A comparative study assessing the potential of various PLK4 inhibitors to cross the blood-brain barrier (BBB) concluded that Centrinone and Centrinone-B are the least likely to penetrate the brain among the compounds tested, which included CFI-400945, CFI-400437, and KW-2449 [1][2]. This is a critical physicochemical property that dictates the compound's suitability for different experimental systems.

PLK4 Blood-Brain Barrier CNS Penetration

Centrinone Application Scenarios: Where Differentiated PLK4 Inhibition Delivers Value


Investigating Centrosome-Dependent Cell Cycle Arrest and Differentiation

Centrinone is the definitive tool for studies on centrosome depletion and its downstream consequences. Its high potency (Ki = 0.16 nM) and exquisite selectivity (>1000-fold over Aurora kinases) ensure that observed phenotypes—such as the p53-dependent G1 arrest in normal cells or the induction of differentiation in pluripotent stem cells—are a direct result of PLK4 inhibition and centrosome loss, not off-target kinase activity [1]. Researchers can confidently use Centrinone to probe the mechanisms linking centrosome integrity to cell cycle control and cell fate decisions, knowing that the observed effects are specifically tied to PLK4 function [1].

Comparative Oncology: Differentiating Normal vs. Cancer Cell Responses

A landmark study established that while Centrinone-induced centrosome loss causes irreversible arrest in normal cells, many cancer cell lines can proliferate indefinitely without centrosomes [1]. This differential response is a key differentiator for Centrinone's utility in cancer research. Procuring Centrinone enables this specific, well-characterized assay to identify cancer cell vulnerabilities and study the adaptive mechanisms that allow cancer cells to bypass centrosome dependence, a line of investigation not reliably replicated with less selective PLK4 inhibitors like CFI-400437 due to confounding Aurora kinase inhibition [1][2].

Validating PLK4 Dependencies in TRIM37-Overexpressing Cancers

Preclinical evidence indicates that elevated TRIM37 protein levels sensitize cancer cells to PLK4 inhibition by Centrinone [1]. This specific genotype-drug sensitivity relationship provides a rationale for using Centrinone as a chemical probe to study TRIM37-mediated vulnerabilities in cancers such as breast cancer and neuroblastoma, where TRIM37 copy number gains are observed [1]. The high selectivity of Centrinone for PLK4 is critical in these experiments to avoid introducing additional variables from Aurora kinase inhibition .

Peripheral Tissue and In Vitro PLK4 Biology (Excluding CNS Applications)

Given its predicted low likelihood of brain penetration, Centrinone is optimally suited for studies in cell culture systems and in vivo models of peripheral (non-CNS) tissues [1]. Researchers investigating PLK4 function in non-brain tumors, organoid models, or other peripheral cell types will find Centrinone to be a highly potent and selective probe that avoids the complexity of variable CNS exposure. This guides procurement decisions away from Centrinone for any study requiring target engagement within the central nervous system, where alternative tool compounds may be necessary [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Centrinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.